molecular formula C16H20N4O2 B2551051 5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1234888-91-5

5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2551051
CAS No.: 1234888-91-5
M. Wt: 300.362
InChI Key: NIAFCZJNOVLWDQ-UHFFFAOYSA-N
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Description

5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of isoxazole carboxamides and has shown promising results in preclinical studies.

Scientific Research Applications

Molecular Interaction Studies

Research has focused on understanding the molecular interactions of compounds with similar structures to "5-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide" with receptors. For instance, the study of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor revealed insights into conformational analyses and pharmacophore models. This research contributes to the understanding of receptor-ligand interactions and aids in the design of receptor-specific drugs (Shim et al., 2002).

Synthesis of Novel Compounds

The synthesis of novel compounds derived from structures similar to "this compound" has been a significant area of research. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and 1,3,5-oxadiazepines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the application of such compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antibacterial Activity

Compounds structurally related to "this compound" have been synthesized and evaluated for their antibacterial activity. The synthesis and antibacterial activity evaluation of pyrazolopyridine derivatives against various Gram-positive and Gram-negative bacteria highlight the potential of these compounds in antimicrobial therapy (Panda et al., 2011).

Imaging Agent Development

The development of imaging agents for medical diagnostics is another application. For instance, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation represents the use of such compounds in enhancing diagnostic imaging techniques (Wang et al., 2018).

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving compounds similar to "this compound" contribute to drug discovery. Research on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, for example, aids in understanding how structural variations affect biological activity, guiding the design of more effective and selective drugs (Lan et al., 1999).

Properties

IUPAC Name

5-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-10-14(19-22-12)16(21)18-11-13-5-8-20(9-6-13)15-4-2-3-7-17-15/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAFCZJNOVLWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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